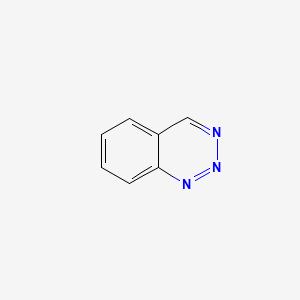

1,2,3-Benzotriazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3-benzotriazine is a benzotriazine.

Applications De Recherche Scientifique

Medicinal Chemistry

1,2,3-Benzotriazines and their derivatives have been identified as promising candidates in drug development due to their biological activities. Key applications include:

- Antidepressants : Certain derivatives exhibit binding affinity to serotonin receptors (5-HT1A), suggesting potential use in treating depression .

- Anesthetics : Some compounds within this class have shown anesthetic properties, which could be harnessed in surgical settings .

- Antihypertensives : Research indicates that benzotriazine derivatives can be effective in managing high blood pressure .

- Antifungal Agents : These compounds have demonstrated efficacy against various fungal infections, making them valuable in treating mycoses .

Case Study: Tulrampator

Tulrampator, an AMPA-positive allosteric modulator derived from this compound, is currently undergoing clinical trials for its potential in treating Alzheimer’s disease and related cognitive impairments. Its mechanism of action involves enhancing synaptic transmission and promoting neuroprotection .

Agricultural Applications

The utility of 1,2,3-benzotriazines extends into agriculture as well:

- Pesticides : Compounds from this class are being explored as herbicides and insecticides. Specifically, benzotriazin-4-one derivatives have shown significant activity against pests while posing lower risks to non-target organisms .

Table 1: Agricultural Applications of this compound Derivatives

| Compound Type | Application | Efficacy |

|---|---|---|

| Benzotriazin-4-one | Herbicides | Effective against broadleaf weeds |

| Benzotriazin-4-one | Insecticides | Targeted action on specific pests |

| Benzotriazin-4-one | Nematicides | Reduces nematode populations |

Environmental Impact

While the applications of 1,2,3-benzotriazines are promising, there are concerns regarding their environmental impact:

- Aquatic Toxicity : Studies have shown that 1,2,3-benzotriazole (a related compound) poses risks to aquatic life. Research on Japanese medaka (Oryzias latipes) indicated developmental toxicity at concentrations as low as 4 mg/L . This raises concerns about the runoff from agricultural applications contaminating water sources.

Case Study: Toxicity Assessment

In toxicity assessments involving early-life stages of fish exposed to benzotriazole, significant adverse effects were observed including reduced survival rates and abnormal developmental outcomes such as swim bladder inflation failure .

Material Science

Beyond biological applications, 1,2,3-benzotriazines are also utilized in material science:

- Recording and Imaging Materials : Their chemical properties allow for incorporation into dyes and imaging agents used in various technological applications .

Synthesis and Chemical Reactions

The synthesis of 1,2,3-benzotriazines typically involves diazotization methods or novel approaches like heterocyclization using p-tosylmethyl isocyanide (TosMIC). These methods enable the formation of diverse derivatives with tailored functionalities for specific applications .

Table 2: Synthetic Methods for this compound Derivatives

| Synthesis Method | Description |

|---|---|

| Diazotization | Involves the reaction of 2-aminobenzamides with sodium nitrite under acidic conditions. |

| Heterocyclization using TosMIC | A milder method allowing for the formation of diverse derivatives without harsh conditions. |

Propriétés

Numéro CAS |

86089-80-7 |

|---|---|

Formule moléculaire |

C7H5N3 |

Poids moléculaire |

131.13 g/mol |

Nom IUPAC |

1,2,3-benzotriazine |

InChI |

InChI=1S/C7H5N3/c1-2-4-7-6(3-1)5-8-10-9-7/h1-5H |

Clé InChI |

OWQPOVKKUWUEKE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=NN=N2 |

SMILES canonique |

C1=CC=C2C(=C1)C=NN=N2 |

Key on ui other cas no. |

86089-80-7 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.